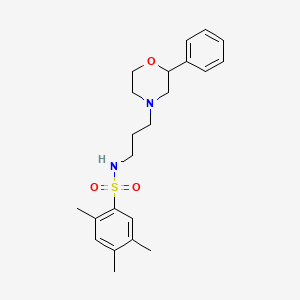

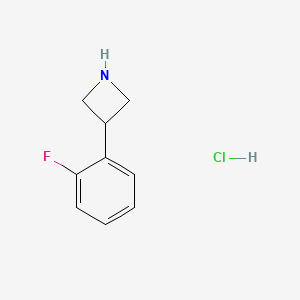

![molecular formula C23H21N3O2 B2716872 2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-01-1](/img/structure/B2716872.png)

2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The compound also contains benzyl and benzyloxy groups, which are commonly found in organic chemistry and often contribute to the reactivity and properties of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, along with the attached benzyl and benzyloxy groups. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the benzyl and benzyloxy groups. The triazole ring is known to participate in various chemical reactions, and the benzyl and benzyloxy groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole ring could contribute to its polarity and solubility, while the benzyl and benzyloxy groups could influence its reactivity .Aplicaciones Científicas De Investigación

Catalysts in Organic Synthesis

Studies have shown that triazole-based compounds, similar in structure to the specified chemical, are used as ligands in catalytic systems. For instance, half-sandwich Ruthenium(II) complexes with triazole-based ligands have been explored for their catalytic oxidation of alcohols and transfer hydrogenation of ketones. These catalysts exhibit pseudo-octahedral "piano-stool" configurations and demonstrate efficiency in catalytic processes, with specific triazole nitrogen atoms coordinating with Ruthenium (Saleem et al., 2013). Similarly, triazole-based organochalcogen ligands have been studied in catalyst activation for transfer hydrogenation and Oppenauer-type oxidation, showcasing the versatility of triazole compounds in catalytic applications (Saleem et al., 2014).

Synthesis and Characterization of Novel Compounds

Triazole derivatives have been synthesized using one-pot strategies and characterized for their crystal structures, revealing how weak intermolecular hydrogen bonding stabilizes their molecular structures. Such studies contribute to understanding the physical and chemical properties of triazole compounds, which is crucial for their application in various fields, including materials science and pharmaceuticals (Ahmed et al., 2016).

Antioxidant Activities

Research into novel triazole derivatives has included the synthesis of compounds with potential in vitro antioxidant activities. These activities are compared to standard antioxidants, contributing to the development of new therapeutic agents with antioxidant properties. The exploration of such properties is essential for drug development, especially in diseases associated with oxidative stress (Yüksek et al., 2015).

Development of Luminescent Materials

Triazole-based compounds have also been investigated for their applications in creating luminescent materials. Studies on cyanopyridone-based luminescent liquid crystalline materials, which include triazole derivatives, have shown their potential in forming ambient temperature hexagonal columnar phases and emitting strong blue light, making them suitable for optoelectronic applications (N. & A. V. Adhikari, 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future research directions for this compound could involve further exploration of its properties and potential applications. For example, given the known biological activity of many 1,2,4-triazole derivatives, it could be interesting to investigate whether this compound has any biological activity .

Propiedades

IUPAC Name |

2-benzyl-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c1-18-24-25(16-19-8-4-2-5-9-19)23(27)26(18)21-12-14-22(15-13-21)28-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDHANDFGHQQED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

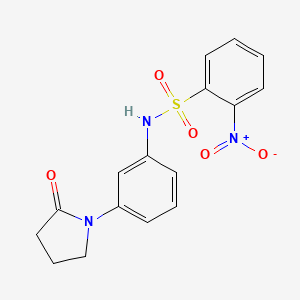

![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate](/img/structure/B2716790.png)

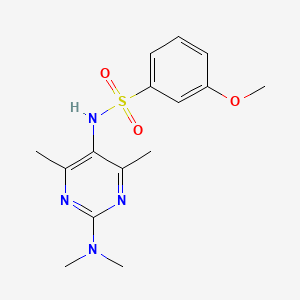

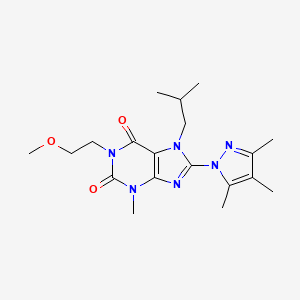

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2716791.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2716793.png)

![1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2716796.png)

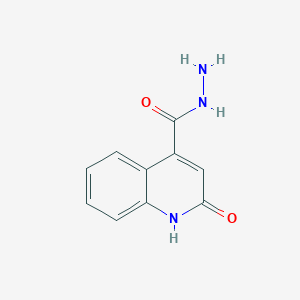

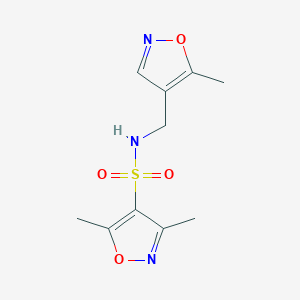

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one](/img/structure/B2716809.png)

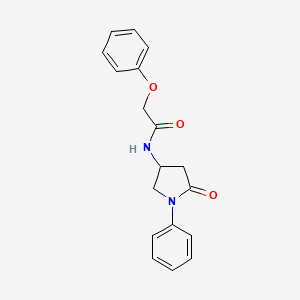

![2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2716812.png)